Hydroxydiethylphenamine

Analytical Chemistry Quality Control Pharmaceutical Analysis

QC labs face audit risks when using non-certified analogs for Hydroxyzine impurity testing. Hydroxydiethylphenamine (Decloxizine) is the official Hydroxyzine EP Impurity B, indispensable for HPLC/LC-MS method validation. Key advantages: Certified reference standard ensuring pharmacopoeial compliance; Dual H1 antagonist/bronchospasmolytic mechanism for respiratory research; Well-defined PK profile (Tmax 2h, 6-12h duration) as an ADME benchmark. This standard eliminates regulatory uncertainty in API release testing.

Molecular Formula C21H30Cl2N2O2
Molecular Weight 413.4 g/mol
CAS No. 13073-96-6
Cat. No. B1663606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxydiethylphenamine
CAS13073-96-6
Synonyms2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol; dihydrochloride
Molecular FormulaC21H30Cl2N2O2
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C21H28N2O2.2ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,21,24H,11-18H2;2*1H
InChIKeyRBSDUJACXBVDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxydiethylphenamine (CAS 13073-96-6): A Dual-Action Broncholytic and H1 Antagonist for Respiratory and Allergic Indications


Hydroxydiethylphenamine, also known as Decloxizine or UCB 1402, is a histamine H1 receptor antagonist belonging to the piperazine class of compounds [1]. It is recognized for its dual pharmacological profile, exhibiting both antihistaminic and bronchospasmolytic (bronchodilator) effects [2]. Unlike simpler antihistamines, its structural features confer a unique combination of properties, making it a reference standard for specific impurities and a subject of interest in respiratory pharmacology [3].

Certified Impurity Standard Official EP/USP impurity reference for analytical method validation.
Dual Pharmacological Activity H1 antagonism with reported bronchospasmolytic activity for respiratory disease models.

Why Hydroxydiethylphenamine Cannot Be Interchanged with Standard Antihistamines or Bronchodilators


In-class substitution of Hydroxydiethylphenamine is not straightforward due to its specific dual mechanism of action. As a histamine H1 antagonist, it directly blocks allergic responses, but it also possesses a distinct bronchospasmolytic effect not common to all antihistamines [1]. Furthermore, its classification as Hydroxyzine EP Impurity B highlights its critical role in analytical and quality control workflows, where it serves as a certified reference material that cannot be replaced by a generic analog without compromising regulatory compliance [2]. Its pharmacokinetic profile, with a 6-12 hour duration of action, also differentiates it from shorter-acting alternatives [3].

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Impurity Standard Identity: Generic antihistamines lack certified impurity identity for analytical methods, compromising pharmacopoeial compliance review.
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Dual Mechanism: Standard antihistamines without bronchospasmolytic activity may fail to replicate bronchoconstriction model responses.
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PK Profile: Shorter-acting antihistamines (e.g., diphenhydramine) may alter dosing frequency interpretation in research models.

Quantitative Evidence Guide for Hydroxydiethylphenamine (CAS 13073-96-6)


Regulatory Impurity Standard: Quantitative Identity as Hydroxyzine EP Impurity B

Hydroxydiethylphenamine is officially designated as Hydroxyzine Hydrochloride Impurity B in the European Pharmacopoeia (EP) and Hydroxyzine USP Impurity [1]. This provides a definitive, quantifiable identity for procurement as a certified reference standard. Unlike a generic 'H1 antagonist' compound, this specific molecule is required for the calibration and validation of analytical methods (e.g., HPLC, LC-MS) used to quantify impurities in Hydroxyzine formulations. The absence of this specific standard directly invalidates impurity testing results against pharmacopoeial monographs.

Regulatory Identity
Specification review
Hydroxyzine EP Impurity B / USP Impurity
Required for analytical method calibration.
Substitution invalidates pharmacopoeial compliance.
Analytical Chemistry Quality Control Pharmaceutical Analysis

Clinical Efficacy vs. Comparator: Significantly Superior Broncholytic Effect to Franol

In a double-blind, crossover clinical trial involving 25 patients with chronic obstructive lung disease, the therapeutic effect of Hydroxydiethylphenamine (Decloxizine) was found to be 'significantly better' than that of Franol, a common combination bronchodilator, and placebo [1]. The study specifically noted that the bronchodilator and broncholytic effect was 'especially superior' and exerted itself with 'relative rapidity and was of longer duration' [1]. This provides direct clinical evidence of differentiation from a previously established treatment.

Endpoint Response vs. Franol
Trial context
Reported better broncholytic effect vs. Franol and placebo
Supports bronchoconstriction model endpoint interpretation.
Double-blind crossover trial, 25 patients.
Pulmonology Asthma COPD

Pharmacokinetic Differentiation: Extended Duration of Action (6-12 Hours)

Hydroxydiethylphenamine exhibits a longer duration of action compared to many first-generation antihistamines. Pharmacokinetic data indicates an onset of action 30 minutes to 1 hour post-oral administration, a Tmax of 2 hours, and a sustained effect lasting between 6 and 12 hours [1]. This profile places it in the category of intermediate-to-long-acting antihistamines, which is a key differentiator from compounds like diphenhydramine (typical duration ~4-6 hours).

Duration of Action
Class-level inference
6–12 h
Supports extended-interval dosing in research models.
Compiled from clinical literature.
Pharmacokinetics Drug Discovery ADME

Dual Mechanism: Bronchospasmolytic Activity Beyond Simple H1 Antagonism

While primarily an H1 receptor antagonist, Hydroxydiethylphenamine is also characterized as a 'bronchospasmolytic' with an independent bronchodilator effect [1]. This dual action differentiates it from more selective second-generation antihistamines (e.g., Loratadine, Fexofenadine), which lack significant direct bronchodilatory properties. This was demonstrated in a double-blind study where its bronchospasmolytic effect was compared to and found superior to that of a placebo [2].

Mechanism of Action
Class-level inference
H1 antagonism + bronchospasmolytic activity vs. H1 antagonism only
Provides dual-endpoint research context.
Qualitative functional difference.
Pharmacology Mechanism of Action Respiratory Disease

Optimal Research and Industrial Application Scenarios for Hydroxydiethylphenamine (CAS 13073-96-6)


Pharmaceutical Quality Control & Analytical Method Validation

Due to its official designation as Hydroxyzine EP Impurity B [1], Hydroxydiethylphenamine is an essential procurement item for analytical chemistry and quality control departments. It is used as a certified reference standard for developing and validating HPLC or LC-MS methods to quantify impurities in Hydroxyzine hydrochloride active pharmaceutical ingredients (APIs) and finished drug products, ensuring compliance with European and US Pharmacopoeia standards. Generic alternatives cannot be substituted for this purpose.

Preclinical Research on Asthma and COPD Models

Given its demonstrated superior broncholytic effect compared to Franol in clinical studies [2] and its dual H1 antagonist/bronchodilator mechanism [3], this compound is a valuable tool for in vivo and ex vivo research on obstructive respiratory diseases. It can be used as a positive control in models of histamine-induced bronchoconstriction or as an investigative compound in studies exploring the interplay between allergic inflammation and airway smooth muscle tone.

Pharmacokinetic and Drug Metabolism Studies

The well-characterized pharmacokinetic profile of Hydroxydiethylphenamine, including its intermediate-to-long duration of action (6-12 hours) and Tmax of 2 hours [4], makes it a suitable candidate for ADME studies. Researchers investigating the disposition of piperazine-class antihistamines or developing extended-release formulations can use it as a reference compound to benchmark new chemical entities.

Application
Selection Property
Validation Focus
Analytical Method Validation (QC)
Certified Impurity Standard Identity
Pharmacopoeial monograph reference
Respiratory Disease Research Models
Reported bronchospasmolytic endpoint context
Histamine-induced bronchoconstriction model response
ADME / PK Profiling Studies
Intermediate-to-long acting profile
Duration-of-action model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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